molecular formula C16H12N2O3 B8392131 Methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B8392131
M. Wt: 280.28 g/mol
InChI Key: OANLBJBDVKFOKD-UHFFFAOYSA-N
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Patent
US04016170

Procedure details

A solution of 13.6 g. (0.1 mole) benzamide oxime in 625 milliliters dioxane is treated dropwise with 19.8 g. (0.1 mole) 2-chloroformyl benzoic acid methyl ester in 200 milliliters dioxane. This mixture is then refluxed for one hour, cooled slightly and treated with 3.3 milliliters of boron trifluoride etherate. The reaction mixture is refluxed for 18 hours. The resulting residue is cooled and filtered to remove a small amount of solid. The filtrate is evaporated in vacuo and the resulting oil is dissolved in ether, washed with water, 10 percent sodium carbonate, water and then brine. The ether solution is dried over anhydrous magnesium sulfate decolorized with charcoal filtered to remove the charcoal and the filtrate evaporated in vacuo to give o-(3-phenyl-1,2,4-oxadiazol-5-yl)-benzoic acid methyl ester.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][O:12][C:13](=[O:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](Cl)=O.B(F)(F)F.CCOCC>O1CCOCC1>[CH3:11][O:12][C:13](=[O:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]1[O:10][N:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(N)=NO
Name
Quantity
625 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C(=O)Cl)=O
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slightly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting residue is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of solid
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil is dissolved in ether
WASH
Type
WASH
Details
washed with water, 10 percent sodium carbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the charcoal
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)C1=NC(=NO1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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